![molecular formula C14H11ClN2O5 B4085564 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4085564.png)
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with a molecular formula of C14H11ClN2O5. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.
Chlorination: The nitrated compound is then subjected to chlorination to introduce the chloro group at the desired position.
Hydroxylation: The chlorinated compound is hydroxylated to introduce the hydroxy group.
Amidation: Finally, the compound undergoes amidation with 5-chloro-2-hydroxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(2-methoxy-4-nitrophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2-methoxy-4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-chloro-2-hydroxy-N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.
5-chloro-2-hydroxy-N-(2-methoxy-4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-13-7-9(17(20)21)3-4-11(13)16-14(19)10-6-8(15)2-5-12(10)18/h2-7,18H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWASSLWJNRVAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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